Tert-butyl 3-fluoro-4-(hydroxymethyl)piperidine-1-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

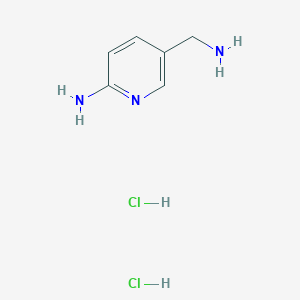

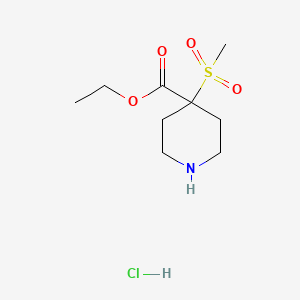

Tert-butyl 3-fluoro-4-(hydroxymethyl)piperidine-1-carboxylate is a chemical compound with the CAS Number: 1303973-77-4 . It has a molecular weight of 233.28 and its molecular formula is C11H20FNO3 . The IUPAC name for this compound is tert-butyl 3-fluoro-4-(hydroxymethyl)-1-piperidinecarboxylate .

Molecular Structure Analysis

The InChI code for this compound is 1S/C11H20FNO3/c1-11(2,3)16-10(15)13-5-4-8(7-14)9(12)6-13/h8-9,14H,4-7H2,1-3H3 . This code provides a unique representation of the compound’s molecular structure.Physical and Chemical Properties Analysis

This compound is a solid or semi-solid or liquid compound . It should be stored in a sealed container in a dry environment at 2-8°C . to 98% .Scientific Research Applications

Synthesis of Biologically Active Compounds : Tert-butyl 4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate, a derivative of tert-butyl 3-fluoro-4-(hydroxymethyl)piperidine-1-carboxylate, is an important intermediate in the synthesis of biologically active compounds such as crizotinib. It is synthesized using tert-butyl-4-hydroxypiperdine-1-carboxylate as starting material (Kong et al., 2016).

Structural Characterization and Biological Evaluation : The compound tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl)piperazine-1-carboxylate, related to this compound, has been synthesized and characterized. This compound crystallizes in the monoclinic crystal system and has been screened for its in vitro antibacterial and anthelmintic activity, showing moderate anthelmintic activity (Sanjeevarayappa et al., 2015).

Key Intermediate in Vandetanib Synthesis : Tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate is a key intermediate in the synthesis of Vandetanib. It is synthesized from piperidin-4-ylmethanol through several steps including acylation, sulfonation, and substitution. This showcases the compound's significance in the preparation of advanced pharmaceutical agents (Wang et al., 2015).

Synthesis of Potent Deoxycytidine Kinase Inhibitors : Tert-butyl 4-(4-amino-5-fluoropyrimidin-2-yloxy)piperidine-1-carboxylate, a derivative of this compound, is a key intermediate in the preparation of potent deoxycytidine kinase inhibitors. Its synthesis provides an economical alternative to other methods, illustrating the compound's role in developing new therapeutic agents (Zhang et al., 2009).

Synthesis of Trans-4-Triazolyl-Substituted 3-Hydroxypiperidines : Tert-butyl trans-4-ethynyl-3-hydroxypiperidine-1-carboxylate, a related compound, is used as a scaffold for the preparation of substituted piperidines. This demonstrates the adaptability of this compound derivatives in synthesizing various pharmacologically relevant structures (Harmsen et al., 2011).

Enzymatic C-Demethylation in Drug Metabolism : this compound derivatives play a role in drug metabolism, as shown in the study of LC15-0133, a dipeptidyl peptidase-4 inhibitor. The study highlights the significance of such compounds in understanding drug metabolism and developing new inhibitors (Yoo et al., 2008).

Synthesis of Small Molecule Anticancer Drugs : Tert-butyl 4-formyl-3, 6-dihydropyridine-1(2H)-carboxylate, another related compound, is an important intermediate for small molecule anticancer drugs. This underlines the potential of this compound derivatives in the development of novel anticancer therapies (Zhang et al., 2018).

Safety and Hazards

This compound is classified under the GHS07 hazard class . The signal word for this compound is "Warning" . The hazard statements associated with this compound are H302, H315, H319, and H335 . These statements indicate that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation .

Mechanism of Action

Target of Action

This compound is primarily used as an intermediate in organic synthesis

Mode of Action

As an intermediate in organic synthesis, its role is typically to react with other compounds to form more complex structures .

Action Environment

The action of Tert-butyl 3-fluoro-4-(hydroxymethyl)piperidine-1-carboxylate can be influenced by various environmental factors, such as temperature, pH, and the presence of other chemicals . .

Biochemical Analysis

Biochemical Properties

Tert-butyl 3-fluoro-4-(hydroxymethyl)piperidine-1-carboxylate plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with certain enzymes involved in metabolic pathways, potentially acting as an inhibitor or activator . The nature of these interactions can vary, but they often involve binding to the active site of the enzyme, altering its conformation and activity.

Cellular Effects

The effects of this compound on cellular processes are diverse. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound may affect the PI3K/AKT/mTOR signaling pathway, which is crucial for cell growth and survival . Additionally, it can alter the expression of genes involved in metabolic processes, leading to changes in cellular metabolism and energy production.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes or receptors, leading to inhibition or activation of their activity . This binding can result in conformational changes in the target molecule, affecting its function. Furthermore, the compound may influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the production of specific proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of the compound are important factors that influence its long-term effects on cellular function . Studies have shown that the compound remains stable under certain conditions, but it may degrade over time, leading to a decrease in its activity. Long-term exposure to the compound can result in sustained changes in cellular processes, which may be beneficial or detrimental depending on the context.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects, while higher doses can lead to significant changes in cellular function and metabolism . Threshold effects have been observed, where a certain dosage is required to elicit a measurable response. Additionally, high doses of the compound can result in toxic or adverse effects, highlighting the importance of dosage optimization in experimental settings.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in these pathways, influencing metabolic flux and metabolite levels . For example, the compound may inhibit or activate enzymes involved in the synthesis or degradation of specific metabolites, leading to changes in their concentrations. These interactions can have downstream effects on cellular metabolism and energy production.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its activity. The compound can be transported by specific transporters or binding proteins, which facilitate its movement across cellular membranes . Once inside the cell, it may localize to specific compartments or organelles, where it exerts its effects. The distribution of the compound can influence its activity and function, as well as its potential toxicity.

Subcellular Localization

The subcellular localization of this compound is an important factor in its activity. The compound may be directed to specific compartments or organelles by targeting signals or post-translational modifications . For example, it may localize to the mitochondria, where it can influence energy production and metabolic processes. The localization of the compound can affect its interactions with biomolecules and its overall function within the cell.

Properties

IUPAC Name |

tert-butyl 3-fluoro-4-(hydroxymethyl)piperidine-1-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20FNO3/c1-11(2,3)16-10(15)13-5-4-8(7-14)9(12)6-13/h8-9,14H,4-7H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UIACYDBUYRFVMD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(C(C1)F)CO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20FNO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(3-(3-Aminophenyl)imidazo[1,2-b]pyridazin-6-ylamino)propan-1-ol](/img/structure/B1376288.png)

![[2-Amino-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanol](/img/structure/B1376294.png)

![2-Bromo-5,8-dioxaspiro[3.4]octane](/img/structure/B1376304.png)